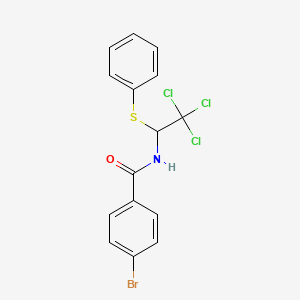![molecular formula C19H20N4O4 B11709782 N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme activity and inhibition.
Medicine: Research has indicated potential pharmacological applications, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or interacting with essential metal ions required for enzyme function .
類似化合物との比較
Similar Compounds
N’1,N’5-BIS[(E)-(2-METHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with methoxy groups instead of hydroxy groups.
N’1,N’5-BIS[(E)-(2-ETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with ethoxy groups instead of hydroxy groups.
N’1,N’5-BIS[(E)-(2,5-DIMETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with dimethoxy groups instead of hydroxy groups.
Uniqueness
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to the presence of hydroxy groups, which can form hydrogen bonds and enhance its reactivity and binding affinity with metal ions and biological molecules. This makes it particularly useful in applications requiring strong and specific interactions.
特性
分子式 |
C19H20N4O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20N4O4/c24-16-8-3-1-6-14(16)12-20-22-18(26)10-5-11-19(27)23-21-13-15-7-2-4-9-17(15)25/h1-4,6-9,12-13,24-25H,5,10-11H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChIキー |
RQEQVAALSKEUAT-ZIOPAAQOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

